![molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0](/img/structure/B1442632.png)
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with promising properties for use in various scientific applications . It has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol.
Synthesis Analysis
The synthesis of pyrimidines, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, involves numerous methods . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid contributes to its unique properties.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Anti-Proliferative Properties
This compound has been studied for its anti-proliferative effects, particularly in the context of breast cancer models. The analogs of this compound have shown potential in inhibiting the proliferation of cancer cells, making it a candidate for further research in cancer therapeutics .
Cell Cycle Arrest
Research indicates that derivatives of this compound can cause cell cycle arrest in certain cancer cell lines. This is crucial for cancer treatment as it can halt the progression of the disease by stopping the division of cancer cells .
Cytotoxicity Studies
The compound’s derivatives have been evaluated for cytotoxicity against various cell lines. Understanding the cytotoxic effects is essential for developing safe pharmaceutical agents .
Phototoxicity Assessment
Alongside cytotoxicity, phototoxicity is another critical safety parameter. The compound’s derivatives have been assessed for their phototoxic effects, which is important for drugs that may be exposed to light .
Synthetic Intermediates
The compound serves as a synthetic intermediate in the production of various thieno[2,3-d]pyrimidine derivatives. These derivatives have diverse applications in medicinal chemistry and drug design .
Pharmacological Research
Due to its structural similarity to quinazolines, this compound is of interest in pharmacological research. It can be used to synthesize new derivatives with potential pharmacological activities .
Chemical Properties Analysis
The compound’s chemical properties, such as its molecular weight and formula, are analyzed to understand its behavior in different environments and its reactivity with other substances .
Material Safety and Handling
Understanding the safety profile, including storage class code and flash point, is essential for handling the compound in a laboratory setting. This information is crucial for researchers to maintain a safe working environment .
properties
IUPAC Name |
4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBMQXNFLUVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.